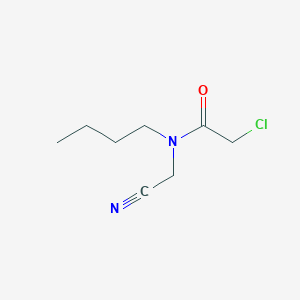
N-Butyl-2-chloro-N-(cyanomethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-chloro-N-(cyanomethyl)acetamide is an organic compound with the molecular formula C8H13ClN2O It is a member of the acetamide family, characterized by the presence of a butyl group, a chloro group, and a cyanomethyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of N-Butyl-2-chloro-N-(cyanomethyl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-chloro-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Condensation Reactions: The cyanomethyl group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols.
Catalysts: Such as Lewis acids or bases to facilitate the reactions.
Major Products
The major products formed from these reactions include substituted acetamides, heterocyclic compounds, and other derivatives that can be used in various applications .
Scientific Research Applications
N-Butyl-2-chloro-N-(cyanomethyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-2-chloro-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets. The chloro and cyanomethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Butyl-2-chloro-N-(cyanomethyl)acetamide include:
- N-Butyl-2-chloro-N-ethylacetamide
- N-Butyl-2-chloro-N-phenylacetamide
- N-(Cyanomethyl)acetamide
Properties
CAS No. |
61555-41-7 |
|---|---|
Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
N-butyl-2-chloro-N-(cyanomethyl)acetamide |
InChI |
InChI=1S/C8H13ClN2O/c1-2-3-5-11(6-4-10)8(12)7-9/h2-3,5-7H2,1H3 |
InChI Key |
RLOFLQIDEHKDIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC#N)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















